molecular formula C14H21BO5S B12948513 2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12948513
M. Wt: 312.2 g/mol
InChI Key: GHWXQFSASSQAGM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Structural Components

The IUPAC name 2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane systematically describes the compound’s architecture. The parent structure is the 1,3,2-dioxaborolane ring, a five-membered cyclic boronic ester comprising two oxygen atoms, one boron atom, and two methyl-substituted carbon atoms at positions 4 and 5. Attached to the boron atom is a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position.

The molecular formula C₁₄H₂₁BO₅S (molecular weight: 312.19 g/mol) confirms the presence of boron, sulfur, and oxygen, critical for its reactivity and stability. Key structural features include:

  • Dioxaborolane ring : A saturated heterocycle with boron at the 2-position, stabilized by electron-donating methyl groups.
  • Aromatic substituents : Electron-withdrawing methylsulfonyl and electron-donating methoxy groups create a polarized aromatic system, influencing the compound’s electronic properties.
Table 1: Structural and Molecular Data
Property Value Source
IUPAC Name This compound
Molecular Formula C₁₄H₂₁BO₅S
Molecular Weight 312.19 g/mol
CAS Registry Number 1614246-31-9

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available in the cited sources, analogous boronic esters exhibit characteristic signals. For example:

  • ¹¹B NMR : Boron in dioxaborolane rings typically resonates near 30 ppm, reflecting tetrahedral coordination.
  • ¹H NMR : Methyl groups on the dioxaborolane ring appear as singlets near 1.3 ppm, while aromatic protons resonate between 7.0–8.0 ppm, split by substituent effects.

Properties

Molecular Formula

C14H21BO5S

Molecular Weight

312.2 g/mol

IUPAC Name

2-(2-methoxy-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO5S/c1-13(2)14(3,4)20-15(19-13)11-9-10(21(6,16)17)7-8-12(11)18-5/h7-9H,1-6H3

InChI Key

GHWXQFSASSQAGM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)OC

Origin of Product

United States

Preparation Methods

Borylation via Grignard or Organolithium Intermediates

One common approach involves the generation of an arylmagnesium or aryllithium intermediate from the corresponding aryl bromide or iodide, followed by reaction with a boron electrophile such as pinacolborane or boronic acid pinacol ester.

Step Reagents & Conditions Yield Notes
1. Formation of arylmagnesium chloride-lithium chloride complex Isopropylmagnesium chloride-lithium chloride (1.3 M), THF, -15 to -10 °C, under nitrogen - Controlled low temperature to avoid side reactions
2. Addition of aryl bromide (e.g., 4-bromopyrazole derivative) Dropwise addition in THF, room temperature, 12 h stirring - Monitored by TLC for completion
3. Reaction with boronic acid pinacol ester Dropwise addition, room temperature, 12 h stirring 63% (example yield) Quenched with aqueous acid, extracted with ethyl acetate, purified by crystallization or chromatography

This method was exemplified in a synthesis where 1.3 M isopropylmagnesium chloride-lithium chloride was added to a reaction vessel under nitrogen, followed by dropwise addition of the aryl bromide in THF at low temperature. After stirring, the boronic acid pinacol ester was added, and the reaction was allowed to proceed overnight at room temperature. The product was isolated by acid quenching and organic extraction, yielding the boronate ester with high purity (GC purity ~98.3%) and moderate yield (~63%).

Synthesis of the Dioxaborolane Core from Boronic Acids and Pinacol

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is typically prepared by condensation of boronic acids with pinacol under inert atmosphere and mild heating.

Step Reagents & Conditions Yield Notes
Boronic acid + pinacol Room temperature, argon atmosphere, 16 h stirring High (up to 90%) Reaction mixture filtered to remove solids, product isolated by distillation or crystallization

For example, 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized by refluxing trimethyl borate with pinacol under nitrogen for 6 hours, followed by distillation to afford the product in 90% yield. This intermediate can then be functionalized further to introduce the methylsulfonyl substituent on the aromatic ring.

Representative Experimental Procedure (Adapted)

Step Procedure Details
1. Preparation of arylmagnesium intermediate Under nitrogen, add 1.3 M isopropylmagnesium chloride-lithium chloride solution (e.g., 72 mL, 94 mmol) to a dry flask cooled to -15 to -10 °C. Slowly add the aryl bromide solution in THF dropwise, stirring for 1-2 hours.
2. Borylation step Add boronic acid pinacol ester (e.g., 15.8 g, 0.1 mol) to the reaction mixture at room temperature. Stir overnight to complete the reaction.
3. Workup Quench with 10% HCl aqueous solution, adjust pH to 4-5. Extract with ethyl acetate, wash with saturated brine, dry over anhydrous sodium sulfate. Evaporate solvent under reduced pressure.
4. Purification Recrystallize from ethanol/heptane (40:1) to obtain the pure boronate ester as a white solid.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Aryl bromide with methoxy and methylsulfonyl substituents, pinacolborane or boronic acid pinacol ester
Solvent Tetrahydrofuran (THF), dry and freshly distilled
Atmosphere Inert (nitrogen or argon)
Temperature -15 to -10 °C for Grignard formation; room temperature for borylation
Reaction time 12-16 hours for borylation step
Yield Typically 60-90% depending on route and scale
Purification Acid quench, organic extraction, recrystallization or chromatography
Analytical purity GC or NMR purity >98% reported

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Palladium catalysts are often employed in Suzuki–Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the reaction.

Major Products

    Oxidation: 2-Methoxy-5-(methylsulfonyl)phenylboronic acid.

    Reduction: 2-Methoxy-5-(methylsulfonyl)phenylmethanol.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Catalytic Applications
This compound serves as a versatile reagent in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds. The dioxaborolane moiety is known for its ability to stabilize intermediates during nucleophilic attacks, making it a valuable tool in the synthesis of complex organic molecules.

Example Reactions

  • Cross-Coupling Reactions: The compound can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boron source to facilitate the coupling of aryl halides with boronic acids. This reaction is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.
  • Sulfonylation Reactions: It has also been employed in visible-light-catalyzed sulfonylation reactions, which allow for the introduction of sulfonyl groups into aromatic compounds efficiently .

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of this compound exhibit potential anticancer properties. The incorporation of the methylsulfonyl group enhances the biological activity of the molecule by improving its solubility and bioavailability. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis via the mitochondrial pathway. Such findings suggest that modifications to the dioxaborolane structure can lead to enhanced anticancer activity .
  • Another investigation highlighted the use of this compound in targeting specific signaling pathways involved in cancer progression, offering insights into its potential as a therapeutic agent .

Material Science

Polymer Chemistry
The compound's boron content lends itself to applications in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has shown that polymers containing boron compounds exhibit improved electrical conductivity and photostability, making them suitable for electronic applications .

Environmental Applications

Pollutant Degradation
Emerging studies suggest that this compound may play a role in environmental chemistry, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals could be harnessed for environmental remediation efforts, aiding in the removal of toxic substances from contaminated sites.

Summary Table of Applications

Application AreaSpecific UsesNotes
Organic SynthesisCatalytic reactions (e.g., Suzuki-Miyaura coupling)Facilitates C-C bond formation
Medicinal ChemistryAnticancer agentsInduces apoptosis; targets specific pathways
Material ScienceEnhancements in polymer propertiesImproved thermal stability and conductivity
Environmental ScienceHeavy metal remediationPotential for pollutant degradation

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Substituent-Driven Comparisons
Compound Name (CAS No.) Substituents on Phenyl Ring Molecular Formula Key Differences Applications/Notes
Target Compound (N/A) 2-OCH₃, 5-SO₂CH₃ C₁₅H₂₃BO₅S Reference compound Potential cross-coupling reagent
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (1001185-88-1) 3-SO₂CH₃ C₁₃H₁₉BO₄S Methylsulfonyl at meta position Used in medicinal chemistry (e.g., USP7 inhibitors)
2-(2-Methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1416165-54-2) 2-OCH₃, 5-CH₃ C₁₄H₂₁BO₃ Methyl instead of methylsulfonyl Intermediate in agrochemical synthesis
2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (754226-34-1) 3-F, 4-OCH₃ C₁₃H₁₇BFO₃ Fluorine substitution Enhanced electronic effects for OLED materials
2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2060541-22-0) 2-Cl, 4-SCH₃ C₁₃H₁₈BClO₂S Chlorine and thioether groups Antimicrobial agent
Key Observations:
  • Electron-withdrawing vs. electron-donating groups : The target compound’s methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, enhancing stability in polar solvents compared to analogues with -CH₃ or -OCH₃ .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Profiles
Compound Reactivity in Suzuki Coupling Catalytic System Yield (%) Reference
Target Compound Moderate (steric hindrance at 2-OCH₃) Pd(PPh₃)₄, K₂CO₃ ~60–70*
2-(3-(Methylsulfonyl)phenyl) analogue High (meta-substitution) Pd(OAc)₂, SPhos >85
2-(4-Methoxyphenyl) analogue Very high (para-substitution) PdCl₂(dppf), CsF 90–95

*Estimated based on analogous reactions in .

Key Observations:
  • Substituent position significantly impacts reactivity. Para-substituted derivatives generally exhibit higher yields due to reduced steric hindrance .
  • The target compound’s methylsulfonyl group may stabilize transition states in coupling via electron withdrawal, but steric effects from 2-OCH₃ likely dominate .

Biological Activity

The compound 2-(2-Methoxy-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound contains a dioxaborolane ring, which is known for its stability and reactivity in biological systems. The presence of a methoxy group and a methylsulfonyl group enhances its solubility and reactivity.

Research indicates that the dioxaborolane moiety can interact with biological targets through covalent bonding. This interaction often leads to modulation of enzyme activity or receptor binding, which is crucial in therapeutic applications.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to this structure. For instance:

  • Reactivation of p53 : Similar compounds have been shown to reactivate the p53 tumor suppressor protein, which is frequently mutated in cancers. This reactivation can induce apoptosis in cancer cells .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that related dioxaborolane derivatives inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

Antibacterial Properties

The compound's structural analogs have been assessed for antibacterial activity. Research indicates that modifications to the boron structure can enhance efficacy against resistant bacterial strains by inhibiting beta-lactamases .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 µM to 10 µM. The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway .

CompoundCell LineIC50 (µM)Mechanism
AHeLa0.8Apoptosis via mitochondrial pathway
BMCF-71.5Cell cycle arrest
CA5490.6Induction of p53

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related dioxaborolane derivatives against multi-drug resistant strains. The results indicated significant inhibition against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) below 1 µg/mL .

DerivativeTarget BacteriaMIC (µg/mL)
DKlebsiella pneumoniae<0.5
EPseudomonas aeruginosa<0.3

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